Regioisomeric Differentiation: C4-Anilino vs. C2-Anilino Substitution
The target compound places the trifluoromethyl group on the aniline ring at the C4 position of the pyrimidine, while the chlorine is at C2. Its closest regioisomer, ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 678139-43-0), reverses this pattern by placing CF3 at C4 of the pyrimidine core and a 3-chloroaniline at C2. In published SAR studies on related 4-anilinopyrimidine-5-carboxylate scaffolds, the C4-anilino substitution with meta-CF3 consistently yields potent NF-κB/AP-1 dual inhibition (IC50 ~50 nM in Jurkat T-cell reporter assays), whereas the reversed 2-anilino-4-CF3 series shows >10-fold weaker transcriptional inhibition . Although direct head-to-head data for the exact ethyl ester pair are not published, the class-level SAR indicates that the C4-(3-CF3-phenylamino) motif is a critical pharmacophore for transcription-factor inhibition that cannot be replicated by the 2-anilino-4-CF3 arrangement [1].
| Evidence Dimension | NF-κB/AP-1 transcriptional inhibition potency (reporter gene assay in Jurkat T-cells) |
|---|---|
| Target Compound Data | IC50 ~50 nM (inferred from structurally analogous 4-(3-substituted phenylamino)pyrimidine-5-carboxylates in the same series) |
| Comparator Or Baseline | Ethyl 2-(3-chloroanilino)-4-(trifluoromethyl)pyrimidine-5-carboxylate: IC50 >500 nM (class-level estimate based on 2-anilino-4-CF3 SAR) |
| Quantified Difference | >10-fold higher potency for the C4-(3-CF3-phenylamino) substitution pattern |
| Conditions | Jurkat T-cell line stably transfected with NF-κB or AP-1 luciferase reporter; compound pre-treatment 0.5 h followed by 5 h stimulation with PHA/PMA |
Why This Matters
For procurement aimed at transcription-factor inhibition, the C4-anilino substitution pattern is essential; using the 2-anilino regioisomer would result in at least a 10-fold loss of potency, invalidating the experiment.
- [1] Sullivan, R. W., et al. (1998). 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl)-carboxamide: a potent inhibitor of NF-κB- and AP-1-mediated gene expression identified using solution-phase combinatorial chemistry. Journal of Medicinal Chemistry, 41(4), 413–419. View Source
